molecular formula C9H10F2O B13030401 2,3-Difluoro-4-propylphenol

2,3-Difluoro-4-propylphenol

Katalognummer: B13030401
Molekulargewicht: 172.17 g/mol
InChI-Schlüssel: IEEXNJSBAQLMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-4-propylphenol: is an organic compound that belongs to the class of phenols, characterized by the presence of two fluorine atoms and a propyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-propylphenol can be achieved through several methods, including:

    Alkylation: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the propyl group.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the propyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or nitrated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-propylphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-propylphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The propyl group contributes to the compound’s hydrophobicity, influencing its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

    2,3-Difluorophenol: Lacks the propyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    2-Propylphenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    3,4-Difluorophenol: Similar in structure but with fluorine atoms in different positions, leading to variations in chemical and biological properties.

Uniqueness: 2,3-Difluoro-4-propylphenol is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.

Eigenschaften

Molekularformel

C9H10F2O

Molekulargewicht

172.17 g/mol

IUPAC-Name

2,3-difluoro-4-propylphenol

InChI

InChI=1S/C9H10F2O/c1-2-3-6-4-5-7(12)9(11)8(6)10/h4-5,12H,2-3H2,1H3

InChI-Schlüssel

IEEXNJSBAQLMAY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=C(C=C1)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.